molecular formula C10H4Cl5N B1611730 4,6-Dichloro-2-trichloromethyl-quinoline CAS No. 93600-20-5

4,6-Dichloro-2-trichloromethyl-quinoline

Cat. No.: B1611730
CAS No.: 93600-20-5
M. Wt: 315.4 g/mol
InChI Key: FHXKVGZILZNOCZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-trichloromethyl-quinoline is a chemical compound with the molecular formula C10H4Cl5N It is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 4th and 6th positions and a trichloromethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-trichloromethyl-quinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized reactors. The reaction conditions, including temperature, pressure, and the concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-trichloromethyl-quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with various functional groups, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states and degrees of chlorination.

Scientific Research Applications

4,6-Dichloro-2-trichloromethyl-quinoline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-trichloromethyl-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer properties may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

4,6-Dichloro-2-trichloromethyl-quinoline can be compared with other similar compounds, such as:

    4,6-Dichloro-2-methylquinoline: This compound has a methyl group instead of a trichloromethyl group at the 2nd position. It exhibits different chemical reactivity and biological activities.

    4,6-Dichloroquinoline: This compound lacks the trichloromethyl group, resulting in distinct chemical and biological properties.

    2,4,6-Trichloroquinoline:

Properties

IUPAC Name

4,6-dichloro-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl5N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXKVGZILZNOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588862
Record name 4,6-Dichloro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93600-20-5
Record name 4,6-Dichloro-2-(trichloromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93600-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93600-20-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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